Physicochemical Differentiation: 3-Carboxylate vs. 4-Carboxylate Isomers
The position of the carboxylate group on the 1,4'-bipiperidine core significantly alters its physicochemical properties. Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) is differentiated from its closest isomer, Methyl [1,4'-bipiperidine]-4-carboxylate (CAS 889952-08-3), by its calculated LogP value [1]. This difference in lipophilicity directly affects membrane permeability and solubility, crucial parameters in drug development [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.05 (predicted) |
| Comparator Or Baseline | Methyl [1,4'-bipiperidine]-4-carboxylate (CAS 889952-08-3) |
| Quantified Difference | Difference in LogP not directly calculable without a reported value for the target, but the 4-isomer is reported as 0.05 [1]. The difference is structural and qualitative. |
| Conditions | In silico prediction; reported value for 4-isomer on Chem-space. |
Why This Matters
The specific 3-position carboxylate provides a distinct physicochemical profile compared to its 4-isomer, making it a unique starting point for exploring structure-activity relationships (SAR).
- [1] Chem-Space. (n.d.). Methyl [1,4'-bipiperidine]-4-carboxylate (CAS 889952-08-3). Retrieved from https://chem-space.com/CSSB00010169762-81C443 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
